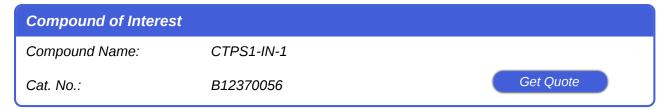


In-Depth Technical Guide to Foundational Research on CTPS1 and CTPS2 Inhibition

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Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cytidine triphosphate (CTP) is an essential precursor for the synthesis of DNA, RNA, and phospholipids. The de novo synthesis of CTP is catalyzed by two isoforms of CTP synthase, CTPS1 and CTPS2. While both enzymes perform the same catalytic function, their tissue distribution and roles in cellular proliferation differ significantly. CTPS1 is highly expressed in proliferating lymphocytes and certain cancers, making it a key target for immunosuppressive and anti-cancer therapies. In contrast, CTPS2 is more ubiquitously expressed and appears to fulfill housekeeping functions. This guide provides a comprehensive overview of the foundational research on the inhibition of CTPS1 and CTPS2, summarizing quantitative data on key inhibitors, detailing essential experimental protocols, and visualizing the critical signaling pathways involved.

Quantitative Data on CTPS Inhibitors

The development of small molecule inhibitors targeting CTPS1 and CTPS2 has been a major focus of recent research. These inhibitors can be broadly categorized as CTPS1-selective, CTPS2-selective, or pan-inhibitors. The following tables summarize the in vitro potency (IC50) of key compounds against the enzymes and their effects on cellular proliferation.

Table 1: In Vitro Enzymatic Inhibition of CTPS1 and CTPS2



Inhibitor	Туре	hCTPS1 IC50 (nM)	hCTPS2 IC50 (nM)	Selectivity (CTPS2/CT PS1)	Reference
R80	CTPS1- selective	-	-	>1000-fold	[1]
T35	Pan-inhibitor	4.7	25.7	~5.5	[2]
STP-B	CTPS1- selective	-	-	>1300-fold	[3]
STP938	CTPS1- selective	-	-	>1300-fold	[4]
CTP Synthetase- IN-1	Pan-inhibitor	32	18	~0.6	[5]
3- Deazauridine	Pan-inhibitor	-	-	Non-selective	[6][7]
CTP (Feedback Inhibitor)	Endogenous Inhibitor	~5x higher than CTPS2	-	-	[1]

Table 2: Cellular Proliferation Inhibition by CTPS Inhibitors



Inhibitor	Cell Line	Assay	IC50	Reference
R80	Jurkat	CellTiter-Glo	~10 nM	[1]
R80	Human Primary T-cells	CellTiter-Glo	~20 nM	[1]
T35	Jurkat	CellTiter-Glo	6 nM	[2]
T35	Human Primary T-cells	CellTiter-Glo	24 nM	[2]
STP-B	Jurkat	Cell Proliferation	Nanomolar range	[3]
STP-B	JEKO-1	Cell Proliferation	Nanomolar range	[3]
STP938	Hematological cell lines (43/56)	2D monolayer assay	<100 nM	[4][8]
CTP Synthetase- IN-1	Jurkat E6.1	CellTiter-Glo	18 μΜ	[5]
3-Deazauridine	L1210 leukemia cells	Cell Growth	6 μΜ	[6]

Key Signaling Pathways in CTPS1 Inhibition

Inhibition of CTPS1 has been shown to intersect with critical cellular signaling pathways, particularly in the context of cancer. Understanding these pathways is crucial for identifying synergistic therapeutic strategies.

Synthetic Lethality with ATR Inhibition in MYC-Driven Cancers

A significant finding in CTPS1 research is the synthetic lethal relationship between CTPS1 inhibition and the inhibition of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase, a key component of the DNA damage response (DDR), particularly in cancers with high MYC expression. High levels of the oncoprotein MYC drive cellular proliferation and create a high demand for nucleotides. Inhibition of CTPS1 depletes the CTP pool, leading to replication stress. In response, cancer cells activate the ATR-CHK1 pathway to stall the cell cycle and

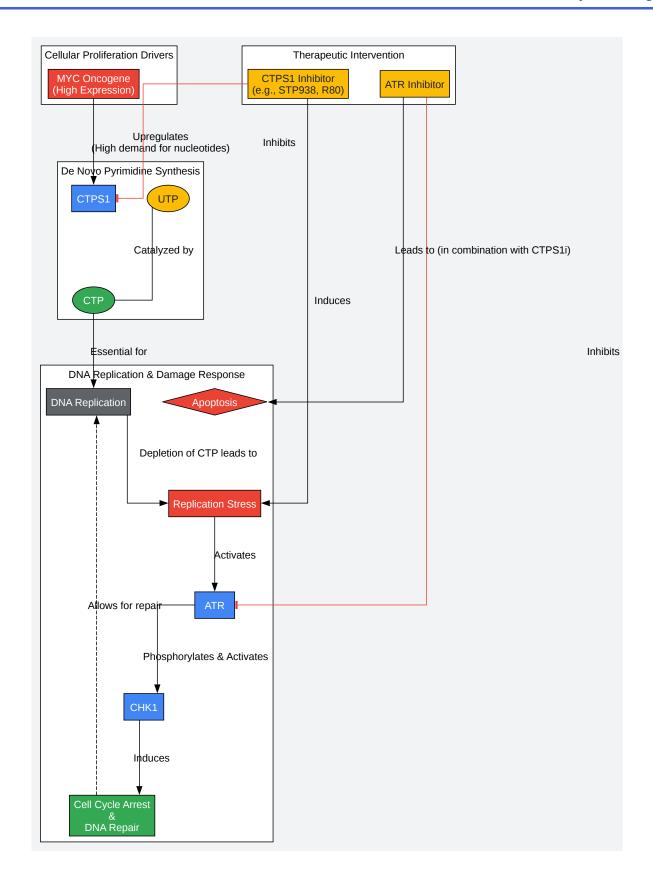




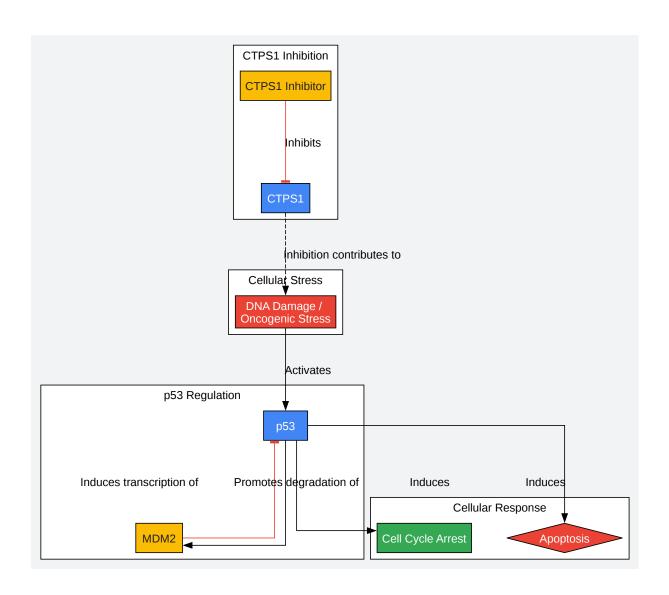


repair the DNA damage. Co-inhibition of ATR prevents this rescue mechanism, leading to catastrophic DNA damage and apoptosis.









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